molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9

Ethyl isoxazole-3-carboxylate

Cat. No. B046841
CAS RN: 3209-70-9
M. Wt: 141.12 g/mol
InChI Key: RKXWKTOBQOSONL-UHFFFAOYSA-N
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Description

Ethyl isoxazole-3-carboxylate is a chemical compound that serves as a critical intermediate in the synthesis of various isoxazole derivatives. These derivatives have drawn significant attention due to their wide range of biological activities, including insecticidal and bactericidal properties.

Synthesis Analysis

The synthesis of ethyl isoxazole-3-carboxylate involves lateral lithiation, a process where the compound is selectively functionalized. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate undergoes clean lithiation at the C-5 methyl group, facilitated by a directing group, leading to the formation of homologated methyl esters after deprotection (Zhou & Natale, 1998). This methodology offers a pathway to synthesize variously substituted isoxazole derivatives with high regiocontrol and efficiency.

Molecular Structure Analysis

The molecular structure of ethyl isoxazole-3-carboxylate derivatives has been extensively studied through spectroscopic methods, including NMR and X-ray diffraction. These studies reveal the compound's ability to adopt different conformations based on its substituents, which significantly influences its reactivity and physical properties.

Chemical Reactions and Properties

Ethyl isoxazole-3-carboxylate and its derivatives undergo a range of chemical reactions, including cycloaddition, N-acylation, and substitution reactions. These reactions are pivotal for the synthesis of diverse isoxazole-based compounds with potential biological activity. For example, the base-induced cycloaddition of ethyl isocyanoacetate to certain quinoxalines leads to the synthesis of substituted imidazo[1,5-a]quinoxalines, showcasing the compound's versatility in chemical synthesis (Sundaram et al., 2007).

Physical Properties Analysis

The physical properties of ethyl isoxazole-3-carboxylate derivatives, such as melting points, solubility, and crystalline forms, are influenced by their molecular structure and the nature of substituents. Polymorphism and solvate structures are common, reflecting the compound's ability to form intermolecular hydrogen bonding interactions with solvent molecules, which affect its stability and solubility.

Chemical Properties Analysis

Ethyl isoxazole-3-carboxylate derivatives exhibit a range of chemical properties, including regio- and chemoselectivity in their reactions. The presence of different functional groups on the isoxazole ring influences its reactivity, enabling the synthesis of a variety of biologically active molecules. The compound's chemical behavior is crucial for designing synthetic strategies for new drugs and agrochemicals.

Scientific Research Applications

  • Chemical Transformations :

    • Zhou and Natale (1998) utilized lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate with 5,5-dimethyl-1,3-dioxanyl, facilitating the transformation of functionalized isoxazole AMPA analogs into homologated methyl esters (Zhou & Natale, 1998).
    • A study by Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, important for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
  • Organic Synthesis Applications :

    • Gorbunova and Suvorov (1978) synthesized 5-(3-indolyl)isoxazole-3-carboxylic acid from ethyl 5-(3-indolyl)isoxazole-3-carboxylate, allowing for various transformations in organic synthesis (Gorbunova & Suvorov, 1978).
    • Doleschall and Seres (1988) developed a novel isoxazole-oxazole ring transformation, preparing t-4-amino-c-2-methyl-6-oxotetrahydropyran-r-3-carboxylic acid hydrochloride (Doleschall & Seres, 1988).
  • Synthetic Precursor Applications :

    • Kislyi et al. (1994) identified ethyl 2-nitroacetoacetate as a synthetic precursor for ethoxycarbonylnitrile oxide and isoxazole- and isoxazoline-3-carboxylic acids, with high yields of up to 85-91% (Kislyi et al., 1994).
  • Pharmaceutical Research :

    • Mao et al. (2010) synthesized novel mefloquine-isoxazole carboxylic esters showing excellent antituberculosis activity, suggesting potential as prodrugs for enhancing anti-TB potency (Mao et al., 2010).
    • Li et al. (2020) found that 3-Aryl-4-arylamine methyl isoxazole derivatives show promising inhibitory effects against aphids and armyworms, indicating potential insecticidal and bactericidal applications (Li et al., 2020).
  • Peptide Synthesis :

    • Woodward et al. (1966) presented a practical peptide synthesis using enol esters, with N-ethyl-5-phenylisoxazolium-3′-sulfonate as a peptide forming reagent (Woodward et al., 1966).

Future Directions

Isoxazole and its derivatives have significant applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new eco-friendly synthetic strategies for isoxazole synthesis is of great importance . Future research may focus on improving the synthesis methods and exploring the potential applications of Ethyl isoxazole-3-carboxylate and its derivatives .

properties

IUPAC Name

ethyl 1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWKTOBQOSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434429
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoxazole-3-carboxylate

CAS RN

3209-70-9
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting acetylene was obtained as described in Example 118. The 3-carboethoxy isoxazole intermediate was obtained by cycloaddition of the nitrile oxide generated in situ from ethyl nitroacetate, di-t-butyldicarbonate and 4-dimethylaminopyridine. The amide was obtained from the 3-carboethoxy isoxazole intermediate by hydrolysis to the acid, conversion to the acyl chloride and reaction with ammonia. LRMS (ESI+) m/z: 358.0 (M−H+ C15H14F3N3O4 requires 358.0)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
E Azzali, D Machado, A Kaushik… - Journal of medicinal …, 2017 - ACS Publications
… The ethyl isoxazole-3-carboxylate moiety was chosen in first instance as it has already proved to be a valuable moiety in order to promote good anti-TB activity when properly substituted…
Number of citations: 69 pubs.acs.org
T Sakamoto, D Uchiyama, Y Kondo… - Chemical and …, 1993 - jstage.jst.go.jp
1, 3-Dipolar cycloaddition reaction of trimethylstannylacetylene with nitrile oxides yielded 3-substituted 5-(trimethylstannyl) isoxazoles. On the other hand, the same reaction of (…
Number of citations: 18 www.jstage.jst.go.jp
S Shen, M Hadley, K Ustinova, J Pavlicek… - Journal of medicinal …, 2019 - ACS Publications
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 63 pubs.acs.org
F Cermola, L Di Gioia, ML Graziano… - Journal of Chemical …, 2005 - journals.sagepub.com
The reaction of 2,2-dialkoxycyclopropane-1-carboxylates 1a–d and monoalkoxycyclopropane 1e with NOCl gives isoxazoline- and/or isoxazole-3-carboxylates by regioselective ring-…
Number of citations: 13 journals.sagepub.com
MTT Noonepalle, CA Zimprich, GP Zhang, MB Robers… - sciolibrary.com
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 0 www.sciolibrary.com
M Lelyukh, M Martynets, M Kalytovska… - Journal of Applied …, 2020 - japsonline.com
… The sequential transformations of 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine hydrochloride, respectively, gave ethyl isoxazole-3-carboxylate 21 which on …
Number of citations: 25 japsonline.com
XW Zhang, XL He, N Yan, HX Zheng… - The Journal of Organic …, 2020 - ACS Publications
A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes leading to isoxazoles or isoxazolines is described. The unprecedented …
Number of citations: 16 pubs.acs.org
JR LEWIS - The Alkaloids: Volume 13, 1983 - books.google.com
… Confirmation of its structure and its activity was obtained by synthesis through conversion of ethyl isoxazole-3carboxylate into its acid chloride followed by reaction with MeMgBr g …
Number of citations: 0 books.google.com
GM Keserü, M Nógrádi… - Liebigs Annalen der …, 1994 - Wiley Online Library
The macrocyclic diarylheptanoid garugamblin‐2 (1) and its constitutional and sterical isomers 17–19 were synthesized using the isoxazole derivative 8 for the introduction of the β‐…
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com

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